(1-萘氧基)乙酰氯

描述

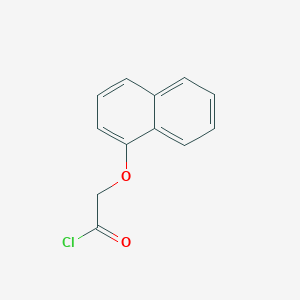

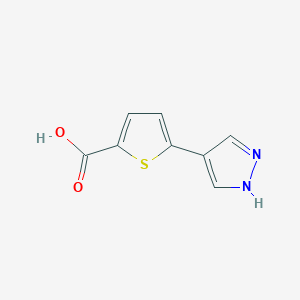

“(1-Naphthyloxy)acetyl chloride” is a chemical compound with the molecular formula C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da . It is also known as acetyl chloride, (1-naphthalenyloxy)- .

Molecular Structure Analysis

The systematic name for “(1-Naphthyloxy)acetyl chloride” is (naphthalen-1-yloxy)acetyl chloride . The SMILES representation is c1ccc2c(c1)cccc2OCC(=O)Cl .Chemical Reactions Analysis

Acyl chlorides, such as “(1-Naphthyloxy)acetyl chloride”, are extremely reactive. They are susceptible to attack by nucleophiles, with the overall result being a replacement of the chlorine atom by something else . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis

“(1-Naphthyloxy)acetyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 339.0±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 58.2±3.0 kJ/mol, a flash point of 125.6±20.8 °C, an index of refraction of 1.616, and a molar refractivity of 60.3±0.3 cm3 .科学研究应用

荧光试剂开发

Tsai-Hui Duh 等人(2003 年)的一项研究重点介绍了(2-萘氧基)乙酰氯作为色谱分析衍生化荧光试剂的潜力。这种具有良好分光光度性质的化合物被用于衍生化氨基药物,如金刚烷胺和美金刚烷胺,使其能够通过具有荧光检测的高效液相色谱法在亚微摩尔水平上进行高灵敏度检测。这证明了该化合物在提高具有氨基官能团的各种分析物的检测灵敏度方面的实用性 (Tsai-Hui Duh 等人,2003 年)。

有机合成和抗炎活性

G. Sahin 等人(2001 年)对使用 1-(1-萘氧基)乙酰衍生物合成新化合物进行了研究,从而发现了具有显着抗炎活性的物质。这项工作不仅证明了(1-萘氧基)乙酰氯在合成多种生物活性化合物方面的化学多功能性,还证明了其在开发没有明显副作用的新抗炎药方面的潜力 (G. Sahin 等人,2001 年)。

新型杂环聚酰亚胺

S. Mallakpour 等人(2000 年)探索了使用 1-萘乙酸(一种相关化合物)合成含有萘部分的新型杂环聚酰亚胺。这些通过环加成反应产生的材料表现出独特的荧光特性,并可以在制造具有特定光物理行为的先进材料中得到应用。这项研究强调了萘衍生物在开发具有电子学和材料科学潜在应用的新型聚合物材料中的作用 (S. Mallakpour 等人,2000 年)。

有机反应中的催化

Yingying Luo 等人(2012 年)的一项研究调查了氯铝酸离子液体在芘乙酰化为 1-乙酰芘中的作用,重点介绍了(1-萘氧基)乙酰氯衍生物在促进此类反应中的作用。这项研究证明了该化合物在提高有机合成过程的效率和环境友好性方面的实用性 (Yingying Luo 等人,2012 年)。

治疗应用中的酶抑制

M. Abbasi 等人(2015 年)研究了源自与萘胺化合物相关的达格南氯的各种磺酰胺的酶抑制活性。这项工作说明了(1-萘氧基)乙酰氯衍生物在开发用于治疗炎症和糖尿病的酶抑制剂方面的潜力 (M. Abbasi 等人,2015 年)。

作用机制

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

(1-Naphthyloxy)acetyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions . Acylation is a process where an acyl group is transferred to a substrate. In the case of (1-Naphthyloxy)acetyl chloride, the acyl group is (1-Naphthyloxy)acetyl. This compound can react with weak nucleophiles such as alcohols and water, leading to the formation of esters or other acylated products .

安全和危害

属性

IUPAC Name |

2-naphthalen-1-yloxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOORULWLQVVPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303442 | |

| Record name | (1-naphthyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Naphthyloxy)acetyl chloride | |

CAS RN |

2007-12-7 | |

| Record name | 2007-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-naphthyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)

![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)